molecular formula C9H11BrClN B1374610 1-(3-Bromophenyl)cyclopropanamine hydrochloride CAS No. 597563-15-0

1-(3-Bromophenyl)cyclopropanamine hydrochloride

Cat. No. B1374610
CAS RN: 597563-15-0
M. Wt: 248.55 g/mol
InChI Key: UWXABAPQDJQLKC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanamine hydrochloride, also known as BCPCA or Cyclobam, is a cyclopropyl derivative of amphetamine. It has a CAS Number of 597563-15-0 and a molecular weight of 248.55 . The IUPAC name is 1-(3-bromophenyl)cyclopropanamine hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(3-Bromophenyl)cyclopropanamine hydrochloride is 1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H . The molecular formula is C9H11BrClN .


Physical And Chemical Properties Analysis

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a solid at room temperature . It has a molecular weight of 248.55 g/mol .

Scientific Research Applications

Neuroscience Research: Neurotransmitter Analogues

Finally, in neuroscience research, this compound’s structural similarity to certain neurotransmitters allows it to be used in the design of analogues for studying neurotransmitter pathways and receptors. This can lead to a better understanding of neurological disorders and the development of targeted therapies.

Each of these applications demonstrates the versatility and importance of 1-(3-Bromophenyl)cyclopropanamine hydrochloride in scientific research across various fields. Its unique chemical properties make it a valuable tool for innovation and discovery .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Mode of Action

It’s known that the compound can interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromophenyl)cyclopropanamine hydrochloride . These factors could include physiological conditions like pH and temperature, the presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors influence the compound’s action.

properties

IUPAC Name

1-(3-bromophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXABAPQDJQLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693222
Record name 1-(3-Bromophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)cyclopropanamine hydrochloride

CAS RN

597563-15-0
Record name 1-(3-Bromophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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